4-Chloro-6-fluoro-3-nitrocoumarin
Overview
Description
4-Chloro-6-fluoro-3-nitrocoumarin is a heterocyclic organic compound belonging to the coumarin family. It is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the coumarin core. This compound has a molecular formula of C9H3ClFNO4 and a molecular weight of 243.58 g/mol . Coumarins are known for their diverse biological activities and applications in various fields, making this compound a compound of significant interest.
Mechanism of Action
Target of Action
It is known that coumarin derivatives can interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes . The specific interactions of 4-Chloro-6-fluoro-3-nitrocoumarin with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Coumarin derivatives can influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination
Result of Action
It is known that coumarin derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
The synthesis of 4-Chloro-6-fluoro-3-nitrocoumarin typically involves the nitration of 4-chloro-6-fluorocoumarin. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the coumarin ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Chloro-6-fluoro-3-nitrocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the coumarin ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Oxidation Reactions: The coumarin core can undergo oxidation reactions to form more complex derivatives. Reagents like potassium permanganate or chromium trioxide are commonly used for these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-6-fluoro-3-aminocoumarin, while substitution reactions can lead to a variety of coumarin derivatives with different functional groups .
Scientific Research Applications
4-Chloro-6-fluoro-3-nitrocoumarin has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer activities. The presence of the nitro group is particularly important for these biological activities.
Medicine: Coumarin derivatives, including those of this compound, are investigated for their anticoagulant properties. They are also explored for their potential use in treating various diseases.
Industry: The compound is used in the development of fluorescent dyes and pigments.
Comparison with Similar Compounds
4-Chloro-6-fluoro-3-nitrocoumarin can be compared with other similar compounds, such as:
4-Chloro-7-methyl-3-nitrocoumarin: Similar in structure but with a methyl group instead of a fluorine atom.
4-Hydroxy-3-nitrocoumarin: Contains a hydroxyl group instead of chlorine and fluorine atoms.
3-Bromo-6-nitrocoumarin: Has a bromine atom instead of chlorine and fluorine atoms.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the coumarin ring .
Properties
IUPAC Name |
4-chloro-6-fluoro-3-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClFNO4/c10-7-5-3-4(11)1-2-6(5)16-9(13)8(7)12(14)15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGDISWABEPNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243715 | |
Record name | 4-Chloro-6-fluoro-3-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527751-31-1 | |
Record name | 4-Chloro-6-fluoro-3-nitro-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527751-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-fluoro-3-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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